molecular formula C8H15F2N B2354610 (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine CAS No. 2248214-44-8

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine

Cat. No.: B2354610
CAS No.: 2248214-44-8
M. Wt: 163.212
InChI Key: FXXOCEGCGUUYTF-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine, also known as MK-0657, is a small molecule drug that has been developed for the treatment of various diseases including cancer and obesity. This compound has been shown to inhibit the activity of a specific enzyme called ghrelin O-acyltransferase (GOAT), which is involved in the regulation of appetite and energy balance.

Mechanism of Action

The mechanism of action of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine involves the inhibition of GOAT, which is responsible for the acylation of the hormone ghrelin. Ghrelin is a peptide hormone that is produced by the stomach and plays a key role in the regulation of appetite and energy balance. By inhibiting GOAT, this compound reduces the acylation of ghrelin, which leads to a decrease in appetite and an increase in energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GOAT. In preclinical studies, this compound has been shown to reduce food intake and body weight in animal models of obesity. In addition, this compound has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine in lab experiments is its specificity for GOAT inhibition. This allows researchers to study the effects of ghrelin acylation on various physiological processes. However, one of the limitations of using this compound is its moderate yield in the synthesis process, which can limit its availability for large-scale experiments.

Future Directions

There are several potential future directions for research on (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine. One area of interest is the development of more potent and selective GOAT inhibitors for the treatment of cancer and metabolic disorders. In addition, the role of ghrelin and GOAT in other physiological processes such as inflammation and immune function is still not fully understood, and further research in this area could provide new insights into the potential therapeutic applications of GOAT inhibitors.

Synthesis Methods

The synthesis of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to yield the final product. The overall yield of the synthesis is moderate, but the purity of the final product is high.

Scientific Research Applications

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the major areas of research is the treatment of cancer, where the inhibition of GOAT has been shown to have anti-tumor effects. In addition, this compound has also been studied for its potential use in the treatment of obesity and other metabolic disorders.

Properties

IUPAC Name

(2S)-2-(3,3-difluorocyclopentyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXOCEGCGUUYTF-ULUSZKPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.